molecular formula C15H13NO4 B124938 4-Acetyl-4'-methoxy-2-nitrobiphenyl CAS No. 52806-71-0

4-Acetyl-4'-methoxy-2-nitrobiphenyl

Cat. No. B124938
CAS RN: 52806-71-0
M. Wt: 271.27 g/mol
InChI Key: WHZFSKAALFOMFN-UHFFFAOYSA-N
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Description

“4-Acetyl-4’-methoxy-2-nitrobiphenyl” is a chemical compound with the molecular formula C15H13NO4. It’s a derivative of biphenyl, which is a type of aromatic hydrocarbon . The compound has been examined using basic concepts of quantum mechanics and intermolecular forces .


Molecular Structure Analysis

The molecular structure of “4-Acetyl-4’-methoxy-2-nitrobiphenyl” has been analyzed using the CNDO/2 method, which is used to compute the net atomic charge and atomic dipole components at each atomic center . The modified Rayleigh-Schrödinger perturbation theory along with the multicentered-multipole expansion method has been employed to evaluate long-range interactions .

properties

IUPAC Name

1-[4-(4-methoxyphenyl)-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)12-5-8-14(15(9-12)16(18)19)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZFSKAALFOMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-iodoanisole (174.5 g.), 4'-bromo-3'-nitroacetophenone (162.5 g.) and copper powder (144 g.) was heated at 80°C. for 5 hours and the temperature was then gradually raised during 4 hours to 110°C. The stirred mixture was maintained at 110°C. for a further period of 3 days. The reaction mixture was cooled to room temperature and extracted with methylene dichloride. The extract was filtered and the filtrate evaporated under reduced pressure to remove methylene dichloride. The residue was distilled in vacuo to give the product, b.p. 200° - 210°C./0.6 mm., which solidified on cooling. This product was recrystallized from methanol to give 4-acetyl-4'-methoxy-2-nitrobiphenyl, m.p. 127° - 129°C. (novel intermediate A).
Quantity
174.5 g
Type
reactant
Reaction Step One
Quantity
162.5 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-iodoanisole (43.65 g, 0.187 mole), 4-bromo-3-nitro acetophenone (40.6 g, 0.166 mole) and copper powder (copper bronze, 36 g, 0.567 mole) kept under nitrogen is placed in an oil bath heated at 80° C. The temperature is slowly raised to 110° C. and the mixture is kept at this temperature for 5 days (TLC, 8:2 hexane-ethyl acetate). Upon cooling the mixture is dissolved in dichloromethane and filtered through a Celite pad. The filtrate and washings are evaporated and the residual thick, dark brown oil (58.4 g) is flash chromatographed (on silica Merck 60, preabsorbed in dichloromethane, eluted with 9:1 hexane-ethyl acetate to remove the impurities and 8:2 hexane-ethyl acetate to recover the main product) to provide 16.2 g (32%) of the title compound (yellow solid, m.p. 124°-126° C.).
Quantity
43.65 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
catalyst
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
32%

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